molecular formula C15H23ClN2O3 B4057540 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl isonicotinate hydrochloride

1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl isonicotinate hydrochloride

Cat. No.: B4057540
M. Wt: 314.81 g/mol
InChI Key: CQMPTVRDPVCXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl isonicotinate hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O3 and its molecular weight is 314.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.1397203 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation of Primary Alcohols to Aldehydes

One application involves the efficient oxidation of primary alcohols to aldehydes mediated by oxoammonium salts, with "1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl isonicotinate hydrochloride" playing a catalytic role. This process exhibits high selectivity and avoids overoxidation to carboxylic acids, making it valuable for synthesizing aldehydes from alcohols in organic chemistry (Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J., 1996).

Hydrogen Bond Network Control

In materials science, the compound has been utilized to control the dimensionality of hydrogen bond networks in tetrachloroplatinate salts. This application underscores its potential in designing materials with specific structural properties (Angeloni, A., & Orpen, A., 2001).

Spin Trap for Radical Quantification

"this compound" has been identified as a promising spin trap for quantifying reactive oxygen species like peroxynitrite and superoxide radicals. This application is crucial in biochemical studies where understanding the dynamics of these radicals is essential (Dikalov, S., Skatchkov, M., & Bassenge, E., 1997).

Enhanced Singlet Oxygen Detection

The compound, in combination with water-soluble polymer films, has been shown to significantly enhance the sensitivity of singlet oxygen detection in electron spin resonance (ESR) studies. This advancement could be vital for studying oxidative stress and related processes in biological systems (Hosoya, K., Yenchit, S., Tadokoro, Y., Oya, K., & Iwamori, S., 2018).

Properties

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-14(2)9-12(10-15(3,4)17(14)19)20-13(18)11-5-7-16-8-6-11;/h5-8,12,19H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPTVRDPVCXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2=CC=NC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.